4-(N,N-Dimetilaminosulfonil)-7-fluoro-2,1,3-benzoxadiazol

Descripción general

Descripción

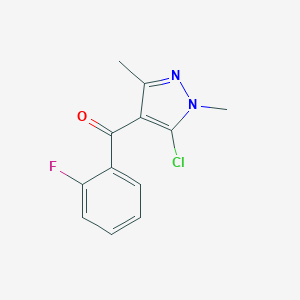

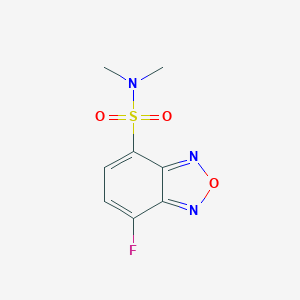

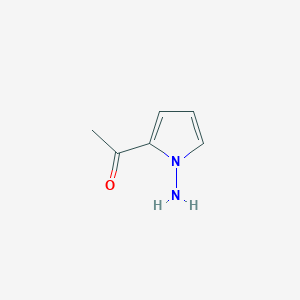

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, also known as DBD-F, is a compound with the empirical formula C8H8FN3O3S and a molecular weight of 245.23 . It is used as a fluorogenic derivatizing agent for thiols . The reagent itself has negligible fluorescence, but thiol derivatives fluoresce intensively .

Synthesis Analysis

In a five-step synthesis, 4-(N,N-Dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole (MDBDH) was prepared in high yields as a stable new derivatizing agent for carbonyl compounds . The major advantage of this substance compared with similar reagents is its improved solubility in polar solvents, such as methanol and ethanol .Chemical Reactions Analysis

MDBDH reacts with aldehydes in the presence of an acidic catalyst under the formation of the corresponding hydrazones . These are separated by means of reversed-phase liquid chromatography and detected UV/vis spectroscopically at wavelengths around 450 nm, depending on the individual hydrazone . MDBDH also reacts with oxidizers such as nitrogen dioxide and nitrite to only one product, 4-(N,N-Dimethylaminosulfonyl)-7-methylamino-2,1,3-benzoxadiazole (MDBDA), which can easily be separated from the hydrazones of lower aldehydes .Physical And Chemical Properties Analysis

This compound has a melting point of 123-128 °C and should be stored at a temperature of 2-8°C . It is also noted that the reagent has negligible fluorescence, but thiol derivatives fluoresce intensively .Aplicaciones Científicas De Investigación

DBD-F: Un compuesto versátil en la investigación científica

DBD-F, o 4-(N,N-Dimetilaminosulfonil)-7-fluoro-2,1,3-benzoxadiazol, es un compuesto químico con varias aplicaciones en la investigación científica. A continuación, se presentan algunas de las aplicaciones únicas de DBD-F en base a la información disponible:

1. Derivatización de aminas y aminoácidos DBD-F se utiliza para la derivatización de aminas y aminoácidos en cromatografía líquida de alta resolución (HPLC), mejorando la detección y el análisis de estos compuestos .

Reactivo de etiquetado de tiol: Actúa como un reactivo de etiquetado de tiol debido a sus fuertes propiedades electrofílicas, lo que lo hace reactivo no solo para los tioles sino también para las aminas .

Determinación de la relación enantiomérica: DBD-F se ha utilizado para determinar la relación enantiomérica de los aminoácidos en muestras biológicas, lo cual es crucial para comprender diversos procesos bioquímicos .

Mecanismo De Acción

Target of Action

It’s known that dbd-f is a fluorescent derivative that is often used in the study of various biochemical processes .

Mode of Action

DBD-F is synthesized by reacting with certain compounds, such as amino acids . The reaction conditions are mild and no racemization occurs during the formation of the diastereomers . The resulting diastereomers exhibit fluorescence at approximately 570 nm when excited at approximately 460 nm .

Biochemical Pathways

The compound is used as a fluorescent derivative in various biochemical studies, suggesting that it may interact with multiple pathways depending on the context .

Result of Action

Its fluorescence properties make it a useful tool in biochemical research, allowing for the visualization and tracking of various biological processes .

Action Environment

It’s known that the reaction conditions for the synthesis of dbd-f are mild , suggesting that it may be relatively stable under a variety of conditions.

Análisis Bioquímico

Biochemical Properties

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole plays a crucial role in biochemical reactions due to its ability to form stable fluorescent derivatives with amino acids, peptides, and proteins. It interacts with enzymes such as proteases and kinases, facilitating the study of enzyme kinetics and protein interactions. The compound’s fluorescence properties enable the detection and quantification of biomolecules in complex mixtures, making it invaluable for biochemical assays .

Cellular Effects

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole affects various types of cells and cellular processes by labeling specific proteins and peptides. This labeling allows researchers to track the movement and localization of these biomolecules within cells. The compound influences cell signaling pathways by interacting with key signaling proteins, thereby affecting gene expression and cellular metabolism. Studies have shown that 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole can be used to monitor changes in cellular function in response to external stimuli .

Molecular Mechanism

The mechanism of action of 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole involves its ability to form covalent bonds with primary amines in proteins and peptides. This binding interaction results in the formation of stable fluorescent derivatives, which can be detected and quantified using fluorescence spectroscopy. The compound can also inhibit or activate enzymes by modifying their active sites, leading to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation and loss of fluorescence. Long-term studies have shown that 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, it can lead to toxicity and adverse reactions, including changes in cellular metabolism and gene expression. Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing harm .

Metabolic Pathways

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and excretion. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Enzymes such as cytochrome P450 play a role in the metabolism of 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, leading to the formation of metabolites that can be further studied for their biochemical properties .

Transport and Distribution

Within cells and tissues, 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can be tracked using its fluorescence properties, providing insights into its role in cellular processes .

Propiedades

IUPAC Name |

7-fluoro-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3O3S/c1-12(2)16(13,14)6-4-3-5(9)7-8(6)11-15-10-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWANFXENNWOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00243556 | |

| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00243556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98358-90-8 | |

| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098358908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00243556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DBD-F [=4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole] [for HPLC Labeling] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of DBD-F?

A1: The molecular formula of DBD-F is C8H8FN3O3S, and its molecular weight is 245.23 g/mol. []

Q2: What are the primary targets of DBD-F and how does it interact with them?

A3: DBD-F primarily targets thiol and amine groups. Its reactivity stems from the fluorine atom on the benzoxadiazole ring. This fluorine atom acts as a leaving group in nucleophilic aromatic substitution reactions. Thiols and amines, acting as nucleophiles, attack the electron-deficient carbon bearing the fluorine, leading to the displacement of the fluorine atom and formation of a stable thioether or amine bond, respectively. []

Q3: How does the structure of DBD-F contribute to its reactivity towards thiols?

A4: The dimethylsulfonamide group (SO2NMe2) in DBD-F significantly influences its reactivity with thiols. Compared to its analog, ABD-F (4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole), which possesses a sulfonamide group (SO2NH2), DBD-F exhibits higher reactivity towards thiols. This difference arises from the stronger electron-withdrawing effect of the dimethylsulfonamide group, making the carbon atom attached to fluorine more electrophilic and thus more susceptible to nucleophilic attack by thiols. []

Q4: What is the significance of the fluorescence exhibited by DBD-F derivatives?

A5: The fluorescence of DBD-F derivatives is crucial for their detection and quantification. These derivatives typically fluoresce in the range of 510-590 nm when excited around 380-470 nm. This property enables their sensitive detection using fluorescence spectroscopy or high-performance liquid chromatography with fluorescence detection (HPLC-FLD). [, , , ]

Q5: What are the common applications of DBD-F in analytical chemistry?

A5: DBD-F finds applications in determining various analytes, including:

- Thiols: DBD-F is used to quantify thiols like cysteine, glutathione, homocysteine, N-acetylcysteine, and α-mercaptopropionylglycine in biological samples like rat tissues. []

- Amino acids: DBD-F is employed for pre-column derivatization and subsequent chiral separation of amino acid enantiomers using HPLC. [, , , ]

- Polyamines: It enables sensitive analysis of polyamines, including N-acetylated forms, in biological samples such as human saliva, fingernails, and rice bran. [, , , ]

- Drugs and Peptides: DBD-F is utilized in HPLC methods for determining drugs like methamphetamine and its metabolites, as well as peptides like ebiratide, in biological matrices. [, , , , , ]

- Fumonisins: DBD-F is used as a pre-column derivatizing agent for the HPLC analysis of fumonisins B1 and B2 in corn. [, ]

Q6: What makes DBD-F particularly suitable for analyzing trace amounts of compounds like fumonisins in complex matrices like food?

A7: Fumonisins lack inherent chromophores, making their detection at low levels challenging. DBD-F offers a solution by reacting with fumonisins to form fluorescent derivatives detectable at very low concentrations. This approach eliminates the need for less stable derivatives like o-phthalaldehyde (OPA) derivatives, which are prone to degradation and can compromise analytical precision. []

Q7: How does the use of DBD-F enhance the sensitivity of analytical techniques like HPLC?

A8: DBD-F's ability to transform non-fluorescent or weakly fluorescent analytes into highly fluorescent derivatives greatly enhances the sensitivity of analytical methods. This is particularly beneficial for HPLC, where the fluorescent signal from DBD-F derivatives allows for the detection of analytes at much lower concentrations than achievable with UV or other detection methods. [, , , , , ]

Q8: How is DBD-F used in the analysis of polyamines in complex biological matrices?

A9: DBD-F derivatization simplifies the analysis of polyamines in complex biological samples. It improves the chromatographic behavior of polyamines during HPLC analysis, leading to better peak shapes and resolution. Additionally, the enhanced detectability of the DBD-F labeled polyamines allows for their quantification even at trace levels in various biological matrices like fingernails, saliva, and rice bran. [, , , ]

Q9: Can you explain the role of DBD-F in enhancing the sensitivity of methamphetamine detection in biological samples?

A10: DBD-F reacts with methamphetamine to form a highly fluorescent derivative, making it detectable at much lower concentrations using HPLC with fluorescence detection. This is particularly valuable in forensic analysis where detecting trace amounts of methamphetamine in complex matrices like hair or urine is crucial. [, ]

Q10: How does the use of DBD-F in chiral amino acid analysis improve analytical outcomes?

A11: DBD-F derivatization coupled with chiral HPLC separation enables the differentiation and quantification of D- and L-amino acid enantiomers. This is crucial as the presence and levels of D-amino acids can be indicative of various biological processes and disease states. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)

![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)

![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)